molecular formula C16H19N3O2 B5604796 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine CAS No. 313393-57-6

1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B5604796
CAS RN: 313393-57-6
M. Wt: 285.34 g/mol
InChI Key: UFQRILUZLPVTJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic building blocks like acetylfuran, aromatic aldehydes, and hydroxylamine hydrochloride. A specific example involves the creation of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds through Claisen Schmidt condensation, cyclization, and Mannich’s reaction, showcasing the complexity and versatility of synthesizing piperazine derivatives (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray diffraction and density functional theory (DFT) studies. These studies reveal the intricate hydrogen bond networks and π…π interactions stabilizing the crystal structure, underscoring the importance of molecular conformation in the physical and chemical properties of these compounds (Z. Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine compounds participate in a variety of chemical reactions, including cyclocondensation, Dieckmann cyclization, and reactions with hydrazonyl chlorides or hydrazine hydrate, leading to a broad spectrum of derivatives. These reactions are pivotal for exploring the chemical space around piperazine-based structures for potential biological activities (Claude Larrivée Aboussafy & D. Clive, 2012).

properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-14(16(20)19-10-8-18(2)9-11-19)15(17-21-12)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQRILUZLPVTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158539
Record name Methanone, (5-methyl-3-phenyl-4-isoxazolyl)(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313393-57-6
Record name Methanone, (5-methyl-3-phenyl-4-isoxazolyl)(4-methyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313393-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5-methyl-3-phenyl-4-isoxazolyl)(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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